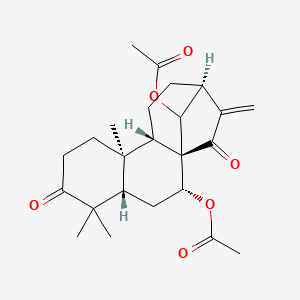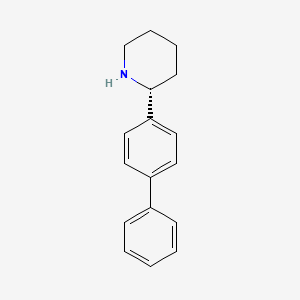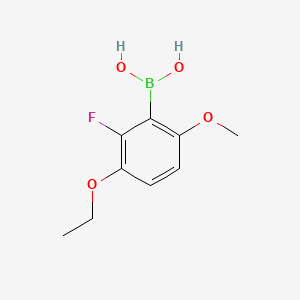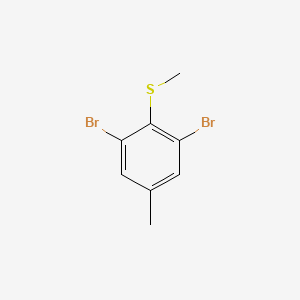
(2,6-Dibromo-4-methylphenyl)(methyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Dibromo-4-methylphenyl)(methyl)sulfane: is an organosulfur compound characterized by the presence of bromine atoms at the 2 and 6 positions, a methyl group at the 4 position, and a sulfane group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
One common method is the bromination of 4-methylphenol using bromine in the presence of a catalyst, such as iron or aluminum bromide, to yield 2,6-dibromo-4-methylphenol . The subsequent reaction with a methyl sulfide source, such as dimethyl sulfide, under appropriate conditions, leads to the formation of (2,6-Dibromo-4-methylphenyl)(methyl)sulfane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient bromination and sulfane group introduction. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
化学反応の分析
Types of Reactions
(2,6-Dibromo-4-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding 4-methylphenyl(methyl)sulfane.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 4-Methylphenyl(methyl)sulfane.
Substitution: Various substituted phenyl(methyl)sulfanes depending on the nucleophile used.
科学的研究の応用
(2,6-Dibromo-4-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2,6-Dibromo-4-methylphenyl)(methyl)sulfane involves its interaction with molecular targets through its bromine and sulfane groups. The bromine atoms can participate in halogen bonding, while the sulfane group can undergo redox reactions. These interactions can modulate biological pathways and affect cellular processes.
類似化合物との比較
Similar Compounds
2,6-Dibromo-4-methylphenol: Similar structure but lacks the sulfane group.
2,6-Dibromo-4-isopropylphenyl(methyl)sulfane: Similar structure with an isopropyl group instead of a methyl group.
2,6-Dibromo-4-methylaniline: Similar structure with an amino group instead of a sulfane group.
特性
分子式 |
C8H8Br2S |
|---|---|
分子量 |
296.02 g/mol |
IUPAC名 |
1,3-dibromo-5-methyl-2-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8Br2S/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,1-2H3 |
InChIキー |
HZXJTKYECVZWJX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)Br)SC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14761108.png)
![[[2-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxy]-4-[(8-methylnonanoylamino)methyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B14761116.png)
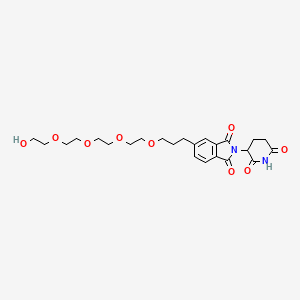
![6,6,9,9-Tetramethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran](/img/structure/B14761122.png)
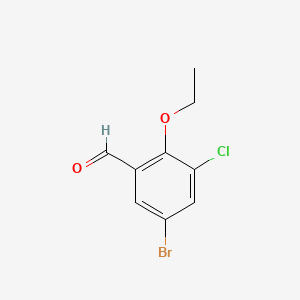
![7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride](/img/structure/B14761140.png)
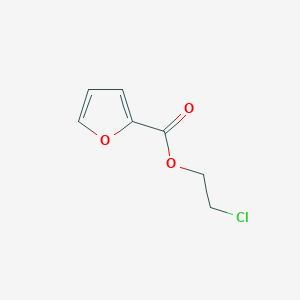
![(S)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(R)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14761147.png)
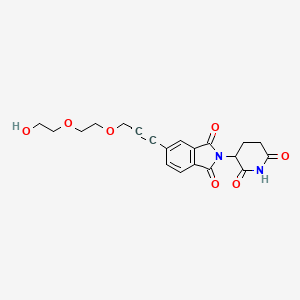
![1,2-Pyrrolidinedicarboxamide, N2-[(4-chlorophenyl)methyl]-N2-methyl-N1-[4-(trifluoromethyl)phenyl]-, (2R)-](/img/structure/B14761152.png)
